molecular formula C15H11CrN3NaO9S2+ B12710349 Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) CAS No. 97659-24-0

Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-)

Cat. No.: B12710349
CAS No.: 97659-24-0
M. Wt: 516.4 g/mol
InChI Key: NCMNMXFMUITBNB-UHFFFAOYSA-N
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Description

Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-): is a complex organic compound with the molecular formula C15H7CrN3O9S2.Na and a molecular weight of 516.40 g/mol . This compound is known for its unique structure, which includes a quinoline moiety and a chromate group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-hydroxybenzene-1,3-disulfonic acid using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1,2-dihydro-4-hydroxy-2-oxo-3-quinoline to form the azo compound.

    Chromate Complex Formation: Finally, the azo compound is reacted with sodium chromate to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) undergoes various chemical reactions, including:

    Oxidation: The chromate group can undergo oxidation reactions, often in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents like sodium borohydride.

    Substitution: The azo group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azo compounds.

Scientific Research Applications

Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the manufacturing of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) involves its interaction with various molecular targets and pathways. The chromate group can interact with cellular components, leading to oxidative stress and cell damage. The azo group can undergo metabolic activation, forming reactive intermediates that can bind to DNA and proteins, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate
  • Sodium 3-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate

Uniqueness

Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) stands out due to its unique combination of a quinoline moiety and a chromate group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

CAS No.

97659-24-0

Molecular Formula

C15H11CrN3NaO9S2+

Molecular Weight

516.4 g/mol

IUPAC Name

sodium;chromium;4-hydroxy-5-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]benzene-1,3-disulfonic acid

InChI

InChI=1S/C15H11N3O9S2.Cr.Na/c19-13-8-3-1-2-4-9(8)16-15(21)12(13)18-17-10-5-7(28(22,23)24)6-11(14(10)20)29(25,26)27;;/h1-6,20H,(H2,16,19,21)(H,22,23,24)(H,25,26,27);;/q;;+1

InChI Key

NCMNMXFMUITBNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=C(C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)O)O.[Na+].[Cr]

Origin of Product

United States

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